molecular formula C20H16ClFN4O2S B11261390 2-(4-chlorophenoxy)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

2-(4-chlorophenoxy)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

Cat. No.: B11261390
M. Wt: 430.9 g/mol
InChI Key: LTPZJQKGTCKBDD-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENOXY)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ACETAMIDE is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable entity in drug design and development.

Chemical Reactions Analysis

2-(4-CHLOROPHENOXY)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ortho esters for cyclization and dibenzoylacetylene for functionalization . The major products formed from these reactions are typically triazolothiadiazine derivatives with diverse pharmacological activities.

Comparison with Similar Compounds

Similar compounds to 2-(4-CHLOROPHENOXY)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ACETAMIDE include other triazolothiadiazine derivatives, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines, and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share similar structural features and pharmacological activities but differ in their specific substituents and functional groups. The unique combination of a 4-chlorophenoxy group and a 3-fluorophenyl group in the compound of interest distinguishes it from other similar compounds, potentially enhancing its pharmacological profile.

Properties

Molecular Formula

C20H16ClFN4O2S

Molecular Weight

430.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide

InChI

InChI=1S/C20H16ClFN4O2S/c21-14-4-6-17(7-5-14)28-11-18(27)23-9-8-16-12-29-20-24-19(25-26(16)20)13-2-1-3-15(22)10-13/h1-7,10,12H,8-9,11H2,(H,23,27)

InChI Key

LTPZJQKGTCKBDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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